molecular formula C18H20N2O3S B11594356 methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate

methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate

Cat. No.: B11594356
M. Wt: 344.4 g/mol
InChI Key: FMBUMRGKLBTZES-PTNGSMBKSA-N
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Description

METHYL 4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE is a complex organic compound with a unique structure that includes a cyclohexyl group, a benzoate ester, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the imidazolidinone ring through a cyclization reaction involving a suitable diamine and a carbonyl compound. The cyclohexyl group can be introduced via a nucleophilic substitution reaction. Finally, the benzoate ester is formed through esterification of the corresponding benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

METHYL 4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOATE involves its interaction with specific molecular targets. The sulfur atom in the imidazolidinone ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. Additionally, the benzoate ester can interact with hydrophobic pockets in enzymes or receptors, modulating their function .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoate

InChI

InChI=1S/C18H20N2O3S/c1-23-17(22)13-9-7-12(8-10-13)11-15-16(21)20(18(24)19-15)14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,19,24)/b15-11-

InChI Key

FMBUMRGKLBTZES-PTNGSMBKSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3

Origin of Product

United States

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